molecular formula C9H7NO3 B1505808 3-Amino-4-hydroxychromen-2-one CAS No. 5725-79-1

3-Amino-4-hydroxychromen-2-one

Cat. No.: B1505808
CAS No.: 5725-79-1
M. Wt: 177.16 g/mol
InChI Key: RGHXNKMQAQJWPM-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxychromen-2-one is a heterocyclic compound with the molecular formula C₉H₇NO₃ and a molecular weight of 177.157 g/mol It is a derivative of chromen-2-one, featuring an amino group at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-hydroxychromen-2-one typically involves multi-component reactions. One common method is the condensation reaction between 4-hydroxychromen-2-one, aromatic aldehydes, and amines under acidic or basic conditions . For instance, the Biginelli reaction can be modified to include 4-hydroxychromen-2-one as a substrate .

Industrial Production Methods: Industrial production methods often utilize catalysts to enhance reaction efficiency and yield. Solid acid nanocatalysts, such as Fe₃O₄@SiO₂@(CH₂)₃OPO₃H₂, have been employed to facilitate the synthesis of chromen-2-one derivatives . These methods are designed to be scalable and environmentally friendly, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-hydroxychromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield chromen-2-one derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-hydroxychromen-2-one stands out due to its unique combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse pharmacological effects .

Biological Activity

Overview

3-Amino-4-hydroxychromen-2-one is a heterocyclic compound with the molecular formula C₉H₇NO₃ and a molecular weight of 177.157 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, antifungal, antioxidant, and potential anticancer properties. Its unique structure, characterized by the presence of both amino and hydroxyl groups, contributes to its reactivity and biological efficacy.

Synthesis

The synthesis of this compound typically involves multi-component reactions. A common method is the condensation reaction between 4-hydroxychromen-2-one, aromatic aldehydes, and amines under acidic or basic conditions. Advances in synthetic methodologies have also utilized solid acid nanocatalysts to enhance reaction efficiency and yield.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its efficacy in inhibiting Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microbial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Assay IC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Anticancer Potential

In vitro studies have indicated that this compound possesses anticancer properties against several cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The compound's mechanism of action may involve apoptosis induction and cell cycle arrest.

Case Study:
A study investigated the effects of this compound on MCF-7 cells, revealing that it significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be approximately 40 µM.

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. The compound's dual functionality allows it to participate in various chemical reactions that enhance its pharmacological effects.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other coumarin derivatives, which are known for their biological activities:

Compound Activity Comments
4-HydroxycoumarinAnticoagulantUsed in the treatment of thromboembolic disorders.
3-Acetyl-4-hydroxychromen-2-oneAntimicrobialExhibits similar antimicrobial properties but lacks the amino group.

Properties

IUPAC Name

3-amino-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHXNKMQAQJWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715658
Record name 3-Amino-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5725-79-1
Record name 3-Amino-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-hydroxy-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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